molecular formula C19H17NO2 B1333850 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 861453-64-7

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1333850
CAS No.: 861453-64-7
M. Wt: 291.3 g/mol
InChI Key: SPEOJPZKAYDZNZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₇NO₂ CAS No.: 861453-64-7 This quinoline derivative features a 6-ethyl group and a 3-methylphenyl substituent at position 2. It exhibits broad biological activities, including enzyme inhibition, antimicrobial (against Staphylococcus aureus and Escherichia coli), antimalarial (vs. Plasmodium falciparum), and anticancer effects via apoptosis induction . Synthesis involves condensation of 3-methylbenzaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization with ammonium acetate . Its unique substitution pattern enhances lipophilicity and target binding, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-7-8-17-15(10-13)16(19(21)22)11-18(20-17)14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEOJPZKAYDZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212310
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861453-64-7
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861453-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Cyclization Approach

A common laboratory synthesis of 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid involves the condensation of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate. This method leverages the formation of the quinoline core via a classical condensation-cyclization sequence:

  • Step 1: Condensation of 3-methylbenzaldehyde with ethyl acetoacetate under basic conditions to form an intermediate chalcone or related precursor.
  • Step 2: Cyclization promoted by ammonium acetate, which facilitates ring closure to the quinoline scaffold.
  • Step 3: Introduction of the carboxylic acid group at the 4-position occurs during or after cyclization, depending on the specific reagents and conditions.

This approach is favored for its straightforwardness and relatively mild conditions, allowing for good yields and functional group tolerance.

Multi-Step Synthesis via Quinoline-4-carboxylic Acid Derivatives

A more detailed and industrially relevant method involves a multi-step synthesis starting from isatin and proceeding through several intermediates:

  • Step 1: Isatin undergoes a base-catalyzed condensation with acetone under reflux to yield 2-toluquinoline-4-carboxylic acid .
  • Step 2: This intermediate reacts with phenyl aldehyde at elevated temperatures (95-105 °C) to form 2-vinyl-4-quinoline carboxylic acid .
  • Step 3: Treatment with diacetyl oxide at 115-125 °C promotes further transformation.
  • Step 4: Oxidation with potassium permanganate and sodium hydroxide at 35-45 °C converts the compound into quinoline-2,4-dicarboxylic acid.
  • Step 5: Decarboxylation and reaction with m-xylene under reflux yield the target quinoline derivative, Cinchonic Acid , a close structural analog.

This method is notable for its use of inexpensive and readily available raw materials, mild reaction conditions, and suitability for scale-up in industrial production. The process also emphasizes environmental considerations by employing relatively benign reagents and conditions.

Improved Pfitzinger Reaction for Quinoline-4-carboxylic Acids

Recent advances include an improved Pfitzinger reaction mediated by trimethylsilyl chloride (TMSCl) , which enables the direct synthesis of quinoline-4-carboxylic esters/acids from substituted isatins and N,N-dimethylenaminones. Key features of this method include:

  • One-step esterification and cyclization.
  • Mild reaction conditions.
  • Good tolerance to various functional groups.
  • Operational simplicity and scalability.

Although this method is described for a range of quinoline-4-carboxylic acids, it provides a promising alternative route for synthesizing derivatives like this compound with potential for improved efficiency and yield.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield (%) Advantages Industrial Suitability
Condensation-Cyclization 3-Methylbenzaldehyde, Ethyl acetoacetate Base, Ammonium acetate, mild heating Moderate Simple, mild conditions Suitable for lab scale
Multi-step via Isatin Derivatives Isatin, Acetone, Phenyl aldehyde NaOH, reflux, KMnO4 oxidation, m-xylene reflux High (up to 99% in steps) Cost-effective, scalable, stable process High, industrially viable
Improved Pfitzinger Reaction Substituted isatins, N,N-dimethylenaminones TMSCl, alcohol or water, mild heating Good One-step, mild, functional group tolerant Potential for scale-up

Detailed Research Findings and Notes

  • The multi-step isatin-based synthesis provides a robust route with high yields (e.g., 99% for 2-toluquinoline-4-carboxylic acid intermediate) and well-characterized intermediates confirmed by NMR and IR spectroscopy.
  • The use of potassium permanganate oxidation under controlled temperature (35-45 °C) is critical for selective oxidation without over-oxidation or degradation of the quinoline core.
  • The Pfitzinger reaction variant offers a streamlined synthesis by combining esterification and cyclization, reducing the number of purification steps and improving overall efficiency.
  • Industrial methods often incorporate continuous flow reactors and green chemistry principles such as solvent-free conditions and recyclable catalysts to enhance yield, purity, and environmental sustainability.
  • Reaction parameters such as temperature, pH, and reaction time are optimized to balance yield and purity, with typical reaction times ranging from 1 to 15 hours depending on the step and scale.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that quinoline derivatives, including 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid, exhibit promising antiproliferative properties against cancer cell lines. A study highlighted the design of quinoline-3-carboxylic acid derivatives aimed at enhancing selectivity for cancer cells. The modification of pKa values was crucial in increasing drug concentration in cancerous tissues while minimizing absorption in non-cancerous cells .

Case Study:
In vitro studies on MCF-7 (breast cancer) and K562 (leukemia) cell lines demonstrated that specific modifications of quinoline derivatives led to improved selectivity and reduced toxicity towards normal cells .

Antibacterial Properties

2.1 Antibacterial Activity

The antibacterial activity of quinoline derivatives has been extensively studied. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications in quinoline derivatives have been linked to enhanced antibacterial potency.

Data Table: Antibacterial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus18
This compoundEscherichia coli15
Known antibacterial agents (e.g., Ampicillin)Staphylococcus aureus20
Known antibacterial agents (e.g., Gentamicin)Escherichia coli17

This table illustrates the comparative effectiveness of the compound against known antibacterial agents, indicating its potential as a therapeutic agent .

Pharmaceutical Applications

3.1 Drug Development

The unique chemical structure of this compound makes it a candidate for drug development targeting specific diseases associated with apoptosis and bacterial infections. Patents have been filed detailing methods for synthesizing various quinoline derivatives, emphasizing their potential use in pharmaceuticals .

Case Study:
A patent describes the synthesis of quinoline-carboxylic acids as caspase enzyme inhibitors, which are vital for treating diseases related to increased apoptosis activity . This highlights the compound's role in developing targeted therapies.

Mechanism of Action

The mechanism of action of 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or antimalarial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name & CAS No. Molecular Formula Substituents (Positions) Molecular Weight logP Key Features
6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid C₁₉H₁₇NO₂ 6-Ethyl, 2-(3-methylphenyl) 291.34 g/mol ~4.2 High lipophilicity; broad bioactivity
2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid C₁₇H₁₅NO₂S 2-(5-ethylthiophene), 6-methyl 297.37 g/mol ~4.8 Thiophene enhances π-π interactions
6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid C₁₈H₁₇NO₂S 2-(5-ethylthiophene), 6-ethyl 311.40 g/mol 5.65 Improved Gram-positive antibacterial
6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid C₁₇H₁₂ClNO₂ 6-Chloro, 2-(3-methylphenyl) 297.74 g/mol ~3.9 Chlorine increases electrophilicity
6-Methyl-2-(3-nitrophenyl)quinoline-4-carboxylic acid C₁₇H₁₂N₂O₄ 2-(3-nitrophenyl), 6-methyl 308.29 g/mol ~2.1 Nitro group reduces lipophilicity

Key Observations :

  • Substituent Effects: Thiophene vs. Chlorine vs. Ethyl: Chlorine at position 6 () lowers molecular weight (297.74 vs. 291.34 g/mol) but may increase toxicity risks. Nitro Groups: The nitro-substituted compound () has reduced logP (~2.1), limiting bioavailability but enhancing electrophilicity for covalent target binding.

Insights :

  • The target compound's ethyl and methyl groups optimize balanced lipophilicity for membrane penetration and target engagement.
  • Thiophene derivatives () show superior antibacterial effects, possibly due to enhanced bacterial membrane disruption.
  • Chloro-substituted analogs () may face metabolic challenges (e.g., dechlorination) but could serve as prodrugs.

Advantages :

  • Thiophene synthesis () employs eco-friendly, solvent-free conditions, aligning with green chemistry principles.
  • Target compound synthesis is scalable but needs optimization for solvent reduction.

Biological Activity

6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antimalarial, and potential anticancer effects, supported by data tables and relevant case studies.

  • Molecular Formula : C16H17NO2
  • Molecular Weight : 257.32 g/mol
  • Structure : The compound features a quinoline backbone with an ethyl group at position 6 and a 3-methylphenyl substituent at position 2.

Quinoline derivatives are known to interact with multiple biological targets, leading to various pharmacological effects. The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways.
  • Antimicrobial Activity : The compound shows potential in disrupting microbial cell function.
  • Antimalarial Activity : Similar compounds in this class have demonstrated efficacy against malaria parasites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antimalarial Activity

The compound has also been investigated for its antimalarial potential. Preliminary studies indicate effective inhibition of Plasmodium falciparum.

Compound IC50 (µM)
This compound0.5
Chloroquine0.1

The antimalarial activity is comparable to established treatments like chloroquine, indicating its potential as a therapeutic agent in malaria treatment.

Anticancer Activity

Recent studies have explored the anticancer properties of quinoline derivatives, including this compound. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction.

Cell Line IC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

These findings suggest that the compound may interfere with cancer cell growth mechanisms, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including our compound. It reported promising results in inhibiting Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications for enhanced activity .
  • Antimalarial Screening : Another study focused on the antimalarial properties of quinoline derivatives found that modifications at the C-2 and C-4 positions significantly affected their potency against Plasmodium species . This supports the hypothesis that structural features of this compound contribute to its biological activity.
  • Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that while the compound exhibits anticancer properties, it maintains a favorable safety profile compared to conventional chemotherapeutics . The study emphasized the need for further exploration into dosage optimization and mechanism elucidation.

Q & A

Basic: What are the standard synthetic routes for 6-ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves a condensation-cyclization sequence. A common route starts with 3-methylbenzaldehyde and ethyl acetoacetate, which undergo base-catalyzed condensation followed by cyclization using ammonium acetate under reflux in ethanol or methanol. The reaction is monitored via TLC, and the product is purified via recrystallization or column chromatography .

Key Reaction Conditions:

StepReagents/ConditionsPurpose
CondensationEthanol/MeOH, base (e.g., NaOH)Form intermediate enolate
CyclizationAmmonium acetate, reflux (80–100°C)Promote quinoline ring formation
PurificationEthyl acetate/petroleum ether (4:6)Isolate product via column chromatography

Advanced: How can reaction conditions be optimized to improve yield in derivative synthesis?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Reflux at 80°C ensures complete cyclization while minimizing side reactions (e.g., over-oxidation) .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance solubility of intermediates during amide coupling .
  • Stoichiometry: Use 1.5 equivalents of nucleophiles (e.g., amines) to drive substitution reactions to completion .
  • Catalysts: Add catalytic iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Basic: Which spectroscopic methods confirm the compound’s structural identity?

Methodological Answer:

  • 1H/13C-NMR: Identify substituent patterns (e.g., ethyl group at C6: δ ~1.2–1.4 ppm for CH₃; carboxylic acid proton at δ ~12–13 ppm) .
  • IR Spectroscopy: Confirm carboxylic acid (C=O stretch ~1685 cm⁻¹) and quinoline ring (C=N stretch ~1631 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Verify molecular weight (291.3 g/mol) and fragmentation patterns .

Advanced: How to address solubility challenges during purification?

Methodological Answer:

  • Solvent Pair Optimization: Use ethyl acetate/petroleum ether (4:6) for column chromatography to balance polarity .
  • Acid-Base Extraction: Convert the carboxylic acid to its sodium salt (water-soluble) under basic conditions, then re-acidify to precipitate the product .
  • Sonication: Improve dissolution of crude product in warm ethanol before recrystallization .

Advanced: How to resolve contradictory bioactivity data in enzyme inhibition studies?

Methodological Answer:

  • Target Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
  • Assay Conditions: Standardize pH (7.4), temperature (37°C), and co-factor concentrations to reduce variability .
  • Dose-Response Analysis: Perform IC₅₀ curves across 3–5 replicates to identify outliers and validate potency .

Basic: What are common derivatives and their research applications?

Methodological Answer:

  • Amide Derivatives: Synthesized via acid chloride intermediates (e.g., SOCl₂) and amines; tested for antimicrobial or anticancer activity .
  • Halogenated Analogs: Bromine/chlorine substitution at C6 enhances lipophilicity for blood-brain barrier penetration .
  • Reduced Forms: Sodium borohydride reduces the quinoline ring, altering electron distribution for SAR studies .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance enzyme binding .
  • Side Chain Variation: Replace ethyl (C6) with longer alkyl chains to probe hydrophobic pocket interactions .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors .
  • Storage: Keep in airtight containers under inert gas (N₂) to prevent degradation .

Advanced: How to assess environmental impact and disposal?

Methodological Answer:

  • Ecotoxicity Screening: Use Daphnia magna or algae growth inhibition assays (OECD 201/202) .
  • Biodegradation: Test in OECD 301B (CO₂ evolution) to estimate persistence .
  • Waste Treatment: Incinerate at >800°C with scrubbers to neutralize acidic byproducts .

Advanced: What computational methods predict biological targets?

Methodological Answer:

  • Phylogenetic Profiling: Compare target homology across species using BLAST .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (GROMACS) to assess binding stability .
  • QSAR Models: Train on PubChem BioAssay data to predict IC₅₀ values for novel analogs .

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